Potent 5-LOX Inhibition: A Key Differentiator from Most NSAIDs
Olpimedone demonstrates significant inhibition of human 5-lipoxygenase (5-LOX), an enzyme critical for leukotriene synthesis, with an IC50 of 60 nM [1]. In stark contrast, most common NSAIDs like ibuprofen, naproxen, and diclofenac are primarily COX inhibitors and show negligible to weak activity against 5-LOX at therapeutic concentrations. This 5-LOX activity positions Olpimedone closer to the approved 5-LOX inhibitor Zileuton (IC50 ≈ 0.5-1 µM), but with a distinct COX inhibition profile that Zileuton lacks [1][2].
| Evidence Dimension | Inhibition of Human 5-Lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | Class-level baseline: Most standard NSAIDs (e.g., ibuprofen, naproxen, diclofenac) lack potent 5-LOX inhibitory activity. Zileuton: IC50 ≈ 0.5-1 µM. |
| Quantified Difference | Olpimedone's 5-LOX IC50 is 60 nM, indicating high potency. Standard NSAIDs have negligible activity. |
| Conditions | Enzymatic assay against human 5-LOX (unknown origin) as reported in BindingDB/ChEMBL. |
Why This Matters
For researchers studying the leukotriene pathway in inflammation or seeking to dissect the contribution of 5-LOX versus COX in a disease model, Olpimedone provides a tool with a unique, quantifiable activity profile not available with standard NSAIDs.
- [1] BindingDB. (n.d.). Entry BDBM50614352 (CHEMBL5277274) for Olpimedone. University of California, San Diego. View Source
- [2] DrugBank. (n.d.). Zileuton. Accession Number DB00744. View Source
